Levanbiose

Overview

Description

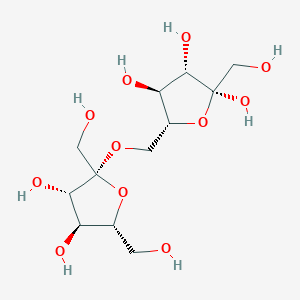

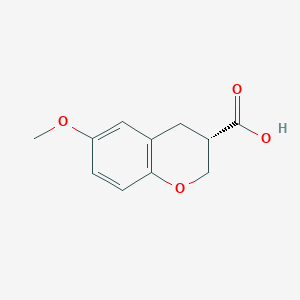

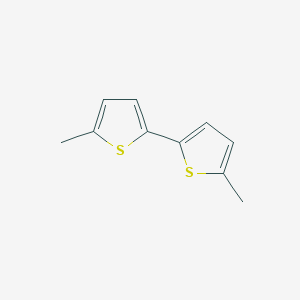

Levanbiose is a type of functional carbohydrate that is an ideal substitute for table sugar . It is the shortest Levan-type Fructooligosaccharide (L-FOS) and contains two fructose molecules linked by a β-(2,6) fructosyl linkage .

Synthesis Analysis

Levanbiose is synthesized from levan through the non-processive elongation of a great number of intermediates . This synthesis is catalyzed by levansucrase from Bacillus subtilis . The process involves the formation of primary and secondary intermediates series in different reaction stages .Molecular Structure Analysis

The structure of levanbiose was confirmed through the molecular mechanics program MMP2 in 1992 . The steric energy for each different torsion angle of φ-, ψ-, and ω-type linkages in levanbiose was determined .Chemical Reactions Analysis

Levanbiose is produced from levan by three types of levan-degrading enzymes (LDEs), including levanase (EC 3.2.1.65), β-(2,6)-fructan 6-levanbiohydrolase (LF2ase, EC 3.2.1.64), and levan fructotransferase (LFTase, EC 4.2.2.16) . These enzymes convert levan into different L-FOSs, levanbiose, and difructose anhydride IV (DFA IV), respectively .Physical And Chemical Properties Analysis

Levanbiose has a molecular formula of C12H22O11, an average mass of 342.297 Da, and a monoisotopic mass of 342.116211 Da . It possesses more favorable physicochemical properties, such as lower intrinsic viscosity and greater colloidal stability, than β-(2,1) inulin .Scientific Research Applications

1. Enzymatic Production and Characterization

- Levanbiose is produced by specific enzymes like levanase, which are isolated from various microorganisms such as Pseudomonas sp., Bacillus subtilis, and Streptomyces exfoliatus. These enzymes have been characterized for their molecular weight, optimal pH, and temperature for activity, and substrate specificity. For instance, a levanbiose-producing levanase from Pseudomonas sp. was found to be specific towards the 2,6-β-D-fructosidic linkages of levan and produced levanbiose as a sole product (Kang, Lee, Lee, & Lee, 1999).

2. Molecular Cloning and Genetic Studies

- The cloning and characterization of levanbiohydrolase genes from various microorganisms have been conducted to understand their molecular structure and function. For example, the levanbiohydrolase gene levM from Microbacterium laevaniformans was cloned, and its nucleotide sequence revealed a protein of 621 amino acids, providing insights into the enzyme's structural and functional aspects (Song, Kim, Sung, & Cha, 2002).

3. Structural and Biochemical Analysis

- Advanced studies have focused on the structural analysis of enzymes involved in levanbiose synthesis, such as levansucrase. For instance, the structure of sucrose-soaked levansucrase crystals revealed a binding pocket for levanbiose, providing valuable insights for future mutagenesis studies (Polsinelli, Caliandro, Demitri, & Benini, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

Given its potential role in the synthesis of novel prebiotics and applications in the pharmaceutical industry, there is a strong interest in the enzyme levansucrase (LSC, EC 2.4.1.10) . Future research directions include understanding the process of chain elongation and engineering LSCs into tailored products .

properties

IUPAC Name |

(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-2-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-5-7(16)10(19)12(4-15,23-5)21-2-6-8(17)9(18)11(20,3-14)22-6/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXBYMWJVRXRSN-TWOHWVPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938832 | |

| Record name | 6-O-Hex-2-ulofuranosylhex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levanbiose | |

CAS RN |

17669-60-2 | |

| Record name | 6-O-Hex-2-ulofuranosylhex-2-ulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)